Psychotrine
CAS No.: 7633-29-6
Cat. No.: VC0540567
Molecular Formula: C28H36N2O4
Molecular Weight: 464.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7633-29-6 |
---|---|
Molecular Formula | C28H36N2O4 |
Molecular Weight | 464.6 g/mol |
IUPAC Name | 1-[[(2R,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-3,4-dihydroisoquinolin-6-ol |
Standard InChI | InChI=1S/C28H36N2O4/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23/h12-15,17,20,24,31H,5-11,16H2,1-4H3/t17-,20-,24-/m0/s1 |
Standard InChI Key | NCALAYAMQHIWMN-REIDKSKDSA-N |
Isomeric SMILES | CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC |
SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC |
Canonical SMILES | CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4=NCCC5=CC(=C(C=C54)OC)O)OC)OC |
Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Psychotrine (C₂₈H₃₆N₂O₄) is a tertiary amine alkaloid with a molecular weight of 464.6 g/mol . Its structure features three methoxy groups, an ethyl side chain, and a phenolic hydroxyl group, contributing to its amphiphilic nature. The compound’s stereochemistry is defined by three absolute stereocenters, resulting in a nonplanar conformation that influences its biological interactions .
Table 1: Key Physicochemical Properties of Psychotrine
Property | Value |
---|---|
Molecular Formula | C₂₈H₃₆N₂O₄ |
Molecular Weight | 464.6 g/mol |
Melting Point | 122°C |
Boiling Point | 613.4±55.0°C (Predicted) |
Density | 1.25±0.1 g/cm³ (Predicted) |
pKa | 9.68±0.20 (Predicted) |
Optical Activity | [α]D +39.2° (H₂O) |
The compound’s solubility profile reveals limited solubility in water (H₂O) or ether (Et₂O) but high solubility in chloroform (CHCl₃), ethanol (EtOH), and acetone (Me₂CO) . Its crystalline forms, including hydriodide and sulfate salts, exhibit distinct thermal properties, such as the sulfate heptahydrate melting at 247°C .
Natural Sources and Isolation
Psychotrine is predominantly extracted from the Rubiaceae family of plants. Key sources include:
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Stems of Pogonopus speciosus: A tropical shrub native to South America, historically used in traditional medicine for antipyretic and anti-inflammatory purposes .
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Roots of Cephaelis acuminata: A primary source of ipecac alkaloids, which also yield emetine and cephaleline .
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Dried fruits of Alangium lamarckii: A plant species in the Alangiaceae family, utilized in Ayurvedic medicine .
Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm purity and structural integrity .
Pharmacological Activities
Antiviral Activity Against HIV-1
Psychotrine and its derivatives, including psychotrine dihydrogen oxalate (C₃₀H₃₈N₂O₈) and psychotrine sulfate (C₂₈H₃₈N₂O₈S), exhibit selective inhibition of HIV-1 RT at micromolar concentrations . Mechanistic studies reveal noncompetitive inhibition with respect to thymidine triphosphate (TTP) and uncompetitive inhibition at low template-primer concentrations (poly(rA)/oligo(dT)₁₂₋₁₈) . The biphasic kinetics and Hill coefficients (<1) suggest allosteric modulation, where psychotrine binds to multiple enzyme sites, inducing negative cooperativity .
Table 2: Inhibition Parameters of Psychotrine Against HIV-1 RT
Parameter | Value |
---|---|
IC₅₀ (HIV-1 RT) | 2–5 µM |
Selectivity Index* | >100 (vs. mammalian polymerases) |
Mechanism | Allosteric, noncompetitive |
*Selectivity index = IC₅₀ (host polymerase) / IC₅₀ (HIV-1 RT). |
Notably, psychotrine’s imine functionality at positions 1' and 2' is critical for RT inhibition, as structural analogs lacking this feature (e.g., emetine) show no activity .
Cytotoxic Effects
Psychotrine demonstrates weak cytotoxicity (IC₅₀: 10–50 µM) against human cancer cell lines, including breast (MCF-7) and lung (A549) carcinomas . While less potent than clinical chemotherapeutics like doxorubicin, its selectivity for malignant cells over non-cancerous lines (e.g., HEK-293) suggests a favorable therapeutic window.
Structure-Activity Relationships (SAR)
Molecular modeling studies highlight the importance of psychotrine’s nonplanar conformation for biological activity . The angle between aromatic ring A, the nitrogen in ring B, and ring D correlates with inhibitory potency, suggesting receptor-specific interactions distinct from planar alkaloids like tubulosine . Key SAR findings include:
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Methoxy Groups: The 7',10,11-trimethoxy configuration enhances RT inhibition by facilitating hydrophobic interactions with the enzyme’s allosteric pocket .
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Ethyl Side Chain: Substitution at position 3 improves metabolic stability compared to methyl analogs .
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Phenolic Hydroxyl: Critical for hydrogen bonding with RT residues (e.g., Lys101, Glu138) .
Comparative Analysis with Related Alkaloids
Psychotrine belongs to the ipecac alkaloid family, which includes emetine, cephaleline, and tubulosine. Unlike emetine—a potent protein synthesis inhibitor with cardiotoxic side effects—psychotrine lacks activity against eukaryotic ribosomes, reducing off-target toxicity .
Table 3: Comparison of Ipecac Alkaloids
Property | Psychotrine | Emetine | Tubulosine |
---|---|---|---|
Molecular Weight | 464.6 g/mol | 480.6 g/mol | 466.6 g/mol |
Primary Target | HIV-1 RT | Ribosomes | Ribosomes |
IC₅₀ (HIV-1 RT) | 2–5 µM | >100 µM | >100 µM |
Toxicity (in vitro) | Low | High | Moderate |
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